molecular formula C17H14ClNO4 B14161290 2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione CAS No. 126910-00-7

2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione

Cat. No.: B14161290
CAS No.: 126910-00-7
M. Wt: 331.7 g/mol
InChI Key: DDTYFMQRCBGWOQ-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with a suitable amine derivative. One common method involves the condensation of phthalic anhydride with 3-(4-chlorophenoxy)-2-hydroxypropylamine under reflux conditions in an appropriate solvent such as toluene .

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless conditions and the use of microwave irradiation are some of the techniques used to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents for neurological disorders and other diseases.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to interact with the dopamine receptor D2, which is implicated in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoindoline derivatives .

Properties

CAS No.

126910-00-7

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

2-[3-(4-chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C17H14ClNO4/c18-11-5-7-13(8-6-11)23-10-12(20)9-19-16(21)14-3-1-2-4-15(14)17(19)22/h1-8,12,20H,9-10H2

InChI Key

DDTYFMQRCBGWOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=C(C=C3)Cl)O

solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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